Stereochemical Stability: Pyramidal Inversion Barrier of Chiral Sulfoxides vs. Chiral Carbon Analogs
The sulfinyl group in 4-[(R)-Butane-1-sulfinyl]but-1-ene possesses a pyramidal sulfur center with an exceptionally high inversion barrier, ensuring that the (R)-configuration is maintained under standard synthetic conditions. This configurational stability differentiates sulfur stereocenters from carbon stereocenters in analogous amines or phosphines, which undergo inversion at significantly lower energy thresholds or under milder conditions [1]. The consequence is that the enantiomeric purity of the sulfoxide remains intact throughout multi-step transformations where a chiral amine or phosphine would racemize.
| Evidence Dimension | Pyramidal inversion barrier (activation energy) |
|---|---|
| Target Compound Data | >40 kcal/mol (sulfoxide class value) |
| Comparator Or Baseline | Chiral tertiary amines: 6-8 kcal/mol; Chiral phosphines: 30-35 kcal/mol |
| Quantified Difference | Sulfoxide inversion barrier exceeds amines by ≥32 kcal/mol and phosphines by ≥5 kcal/mol |
| Conditions | Calculated/experimental inversion barriers; ambient temperature stability assessment |
Why This Matters
Procurement of the (R)-sulfinyl enantiomer guarantees that stereochemical integrity is preserved throughout storage and reaction sequences, eliminating the risk of racemization that plagues chiral amine-based building blocks.
- [1] Fernández, I.; Khiar, N. Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 2003, 103(9), 3651-3706. View Source
